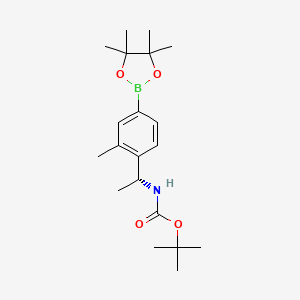
(R)-tert-Butyl (1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a complex organic compound that features a tert-butyl carbamate group and a boronic ester moiety. This compound is often used in organic synthesis, particularly in the field of medicinal chemistry, due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The boronic ester moiety is introduced via a palladium-catalyzed cross-coupling reaction with an appropriate aryl halide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Pd, NaBH4
Substitution: LDA, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-(1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its boronic ester moiety makes it particularly useful in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of potential pharmaceutical agents. Its ability to form stable complexes with various biomolecules makes it a valuable tool in drug discovery and development .
Industry
Industrially, the compound is used in the production of advanced materials and polymers. Its unique reactivity allows for the creation of materials with specific properties, such as increased strength or flexibility .
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate involves the formation of stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, facilitating various chemical transformations . The tert-butyl carbamate group provides stability and protects the amine functionality during these reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl-N-methylcarbamate
- Phenyl carbamate
- Methyl carbamate
Uniqueness
What sets tert-Butyl ®-(1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate apart from similar compounds is its combination of a boronic ester moiety and a tert-butyl carbamate group. This unique structure allows it to participate in a wide range of chemical reactions, making it highly versatile in both research and industrial applications .
Properties
Molecular Formula |
C20H32BNO4 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C20H32BNO4/c1-13-12-15(21-25-19(6,7)20(8,9)26-21)10-11-16(13)14(2)22-17(23)24-18(3,4)5/h10-12,14H,1-9H3,(H,22,23)/t14-/m1/s1 |
InChI Key |
ZEVBNULIYVIEAZ-CQSZACIVSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[C@@H](C)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(C)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















